molecular formula C18H15NO4 B1441306 3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid CAS No. 1242891-83-3

3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid

Cat. No. B1441306
CAS RN: 1242891-83-3
M. Wt: 309.3 g/mol
InChI Key: LNYFAFOLKOTKTB-UHFFFAOYSA-N
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Description

“Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C19H17NO4 . It has a molecular weight of 323.34 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate” consists of 19 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate” has a predicted boiling point of 529.8±45.0 °C and a predicted density of 1.19±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Ellipticine : The compound was used in the synthesis of ellipticine, an important molecule in cancer research. The synthesis involved the reaction with (3-bromo-4-pyridyl)triisopropoxytitanium, leading to 2-acylindole-3-carboxylic acids, which were further processed to create ellipticine (Miki, Hachiken, & Yanase, 2001).

  • Preparation of Hydroxyindole-3-carboxylic Acids : This compound was involved in synthesizing hydroxyindole-3-carboxylic acids, significant in biology and medicine due to their role in the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).

  • Formation of Benzocarbazole Derivatives : It was used in creating benzocarbazole derivatives, indicating its versatility in synthesizing complex organic molecules (Miki, Tsuzaki, & Matsukida, 2002).

Biological and Pharmaceutical Research

  • Potential Antitumor Activity : Derivatives of this compound, specifically indol-3-yl)(1H-pyrazol-1-yl)methanones, were developed and tested for tumor cell-growth inhibition, showing its potential in cancer research (Farghaly, 2010).

  • Electrophilic Substitution in Indoles : Its derivatives were studied for their behavior in electrophilic substitution reactions, which is crucial for understanding its potential in synthesizing pharmaceutically relevant compounds (Biswas & Jackson, 1969).

Novel Compounds and Synthetic Methods

  • Synthesis of Functionalised Pyridoindoles : The compound was used as a starting material in the synthesis of functionalized pyridoindoles, demonstrating its utility in creating new chemical entities (Forbes, Johnson, & Thompson, 1992).

  • Preparation of p-Methoxybenzyl Esters : It played a role in the development of a method for efficiently protecting carboxylic acids as p-methoxybenzyl esters, showing its importance in synthetic chemistry (Wang, Golding, & Potter, 2000).

properties

IUPAC Name

3-formyl-1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-16-5-3-2-4-14(16)15(11-20)17(19)18(21)22/h2-9,11H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYFAFOLKOTKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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